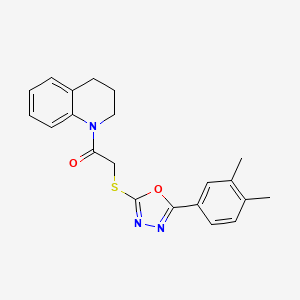
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone" is a complex organic molecule with potential applications in various scientific fields. Its structure comprises a quinoline ring fused with an oxadiazole moiety, connected by a thioether linkage to an ethanone group. This configuration suggests intriguing chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone generally involves multi-step organic reactions. The process may include the formation of the quinoline ring, the oxadiazole ring, and their subsequent coupling. A typical route could start with the cyclization of suitable precursors to form the quinoline and oxadiazole cores, followed by thiolation and final condensation steps under controlled conditions such as specific temperature, pH, and the presence of catalysts or solvents.
Industrial Production Methods
Industrial production might involve large-scale batch reactions, employing automated reactors to ensure precise control over reaction conditions. The key steps would be optimized for yield and purity, using cost-effective reagents and robust purification techniques like recrystallization or chromatography.
化学反应分析
Types of Reactions
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone can undergo various types of chemical reactions:
Oxidation: : This compound might be prone to oxidation at the sulfur or quinoline nitrogen atoms.
Reduction: : Selective reduction could target the ketone group, converting it into an alcohol.
Substitution: : Halogenation or other electrophilic substitution reactions could occur at reactive positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild acidic conditions.
Reduction: : Catalytic hydrogenation with palladium on carbon or sodium borohydride in alcoholic solvents.
Substitution: : Halogenating agents such as N-bromosuccinimide (NBS) or chlorinating agents like thionyl chloride.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Alcohol derivatives.
Substitution: : Halogenated derivatives of the parent compound.
科学研究应用
This compound's unique structure makes it valuable for various scientific research applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules. Its reactivity is leveraged for the formation of novel compounds with potential utility in materials science.
Biology: : Investigated for its potential as a biological probe or an intermediate in the synthesis of bioactive molecules.
Medicine: : Potentially explored for its pharmacological properties, including antimicrobial, anticancer, or anti-inflammatory activities.
Industry: : Could be utilized in the development of new materials, such as polymers or as a precursor in the synthesis of specialty chemicals.
作用机制
The exact mechanism by which 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone exerts its effects depends on its application:
Molecular Targets: : This compound may interact with specific enzymes or receptors in biological systems, influencing their activity.
Pathways Involved: : Could modulate biochemical pathways related to oxidative stress, cellular signaling, or metabolic processes.
相似化合物的比较
Unique Features
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is distinguished by its combination of the quinoline and oxadiazole rings connected through a thioether linkage, which imparts unique reactivity and potential biological activity.
Similar Compounds
Quinoline derivatives: : Compounds like quinine and chloroquine, known for their pharmacological activities.
Oxadiazole derivatives: : Compounds like 1,3,4-oxadiazole, used in various chemical and biological applications.
Thioether-linked compounds: : Molecules with sulfur linkages known for their stability and reactivity in organic synthesis.
属性
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-14-9-10-17(12-15(14)2)20-22-23-21(26-20)27-13-19(25)24-11-5-7-16-6-3-4-8-18(16)24/h3-4,6,8-10,12H,5,7,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKPNJAQKDSKDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCCC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

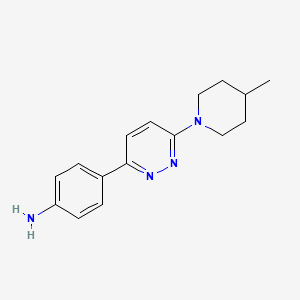
![2-(2-Naphthamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2446438.png)
![1-(Chloromethyl)-3-(4-nitrophenyl)bicyclo[1.1.1]pentane](/img/structure/B2446440.png)
![N-(3,4-dimethoxyphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2446441.png)
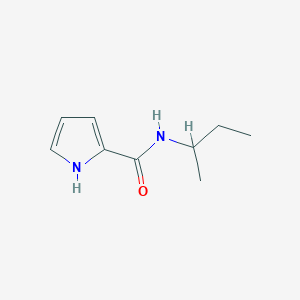
![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2446444.png)
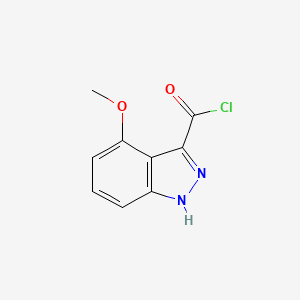
![methyl2-amino-8,8-difluorodispiro[3.1.3^{6}.1^{4}]decane-2-carboxylatehydrochloride](/img/structure/B2446446.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2446450.png)
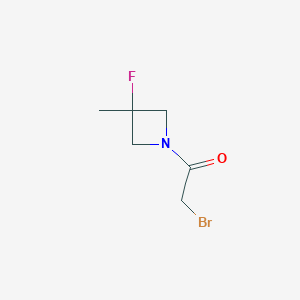
![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)cyclopropanecarboxamide](/img/structure/B2446455.png)
![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-isopropoxybenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2446457.png)
